molecular formula C5H5BrN2O2 B1288810 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 929554-40-5

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1288810
CAS No.: 929554-40-5
M. Wt: 205.01 g/mol
InChI Key: CUBJTYQPUOFEIA-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C5H5BrN2O2, features a bromine atom at the third position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position on the pyrazole ring.

Scientific Research Applications

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

    Biological Studies: It is employed in studies to investigate the biological activities of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound is used in the development of novel materials with specific properties, such as coordination polymers and metal-organic frameworks.

Safety and Hazards

The safety information for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . This interaction can lead to the inhibition of the enzyme, thereby affecting the metabolic pathways involving D-amino acids. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect cells from oxidative stress induced by D-Serine . This protective effect is likely due to its interaction with D-amino acid oxidase, which reduces the production of reactive oxygen species. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis, by modulating key signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with D-amino acid oxidase results in the inhibition of the enzyme’s activity, thereby reducing the oxidative deamination of D-amino acids . This inhibition can lead to changes in gene expression and cellular metabolism, as the levels of D-amino acids and their metabolites are altered. Additionally, this compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with D-amino acid oxidase is a key example, where it inhibits the enzyme’s activity and affects the metabolism of D-amino acids . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing cellular function and overall metabolism. Additionally, this compound may interact with other metabolic enzymes, further affecting metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, if this compound localizes to the mitochondria, it may affect mitochondrial function and energy metabolism.

Preparation Methods

The synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as hydrazine derivatives and 1,3-diketones, to form the pyrazole ring.

    Bromination: The bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like carbodiimides and coupling agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    3-Chloro-4-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the halogen atom, affecting its reactivity and applications.

    3-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, influencing its chemical properties and biological activities.

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBJTYQPUOFEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617390
Record name 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929554-40-5
Record name 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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